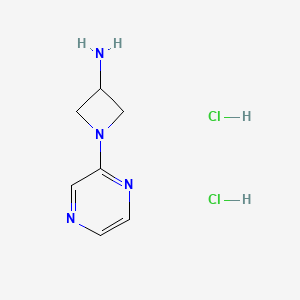

1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.80 (t, J = 5.6 Hz, 1H, pyrazine H-3/H-5)

- δ 8.35 (d, J = 2.8 Hz, 2H, pyrazine H-α)

- δ 4.20–4.05 (m, 2H, azetidine H-2/H-4)

- δ 3.90–3.70 (m, 2H, azetidine H-1/H-3)

- δ 3.25 (br s, 2H, NH₂⁺)

¹³C NMR (100 MHz, DMSO-d₆) :

Infrared (IR) Spectroscopy

Key bands (KBr, cm⁻¹):

UV-Vis Spectroscopy

The pyrazine moiety absorbs at λₘₐₓ = 265 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹) in methanol, attributed to π→π* transitions.

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:

- HOMO-LUMO gap : 5.2 eV, localized on the pyrazine ring (Figure 2).

- Electrostatic potential : Positive charge density at the ammonium group (-NH₃⁺) and pyrazine N-atoms, facilitating ionic interactions.

- Conformational energy : The puckered azetidine conformation is 12.3 kcal/mol more stable than a planar geometry.

| DFT Parameter | Value |

|---|---|

| Dipole moment | 8.7 Debye |

| NBO charge (NH₃⁺) | +0.52 e |

| Torsional barrier (C–N) | 4.8 kcal/mol (120° rotation) |

Properties

IUPAC Name |

1-pyrazin-2-ylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.2ClH/c8-6-4-11(5-6)7-3-9-1-2-10-7;;/h1-3,6H,4-5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBLGWACLMFAHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=CN=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation and Functionalization

Azetidines are commonly synthesized using several approaches, including:

[2+2] Photocycloaddition Reactions: Utilizing visible light-promoted aza-Paternò–Büchi reactions between oxime precursors and alkenes to form azetidine rings with various substituents. This method uses Ir(III) photocatalysts to activate the reaction under mild conditions, allowing for diverse functionalization.

Intramolecular Pd(II)-Catalyzed C(sp3)–H Amination: This method enables the formation of azetidine rings by palladium-catalyzed amination of C(sp3)–H bonds, providing stereoselective access to azetidine derivatives with high yields (35-83%).

C(sp3)–H Arylation: Employing directing groups such as 8-aminoquinoline and N-TFA protection, Pd-catalyzed arylation of azetidines allows for selective functionalization at the azetidine ring, which can be adapted for pyrazinyl substitution.

Direct Amination of Azetidine Precursors

A practical and efficient approach to synthesize azetidine-3-amines involves nucleophilic displacement on azetidinyl methanesulfonate precursors:

The reaction of 1-benzhydrylazetidin-3-yl methanesulfonate with amines in acetonitrile at elevated temperatures (around 80 °C) results in the formation of azetidine-3-amine derivatives. Using 2 equivalents of the amine improves the yield significantly (up to 72%) compared to 1 equivalent and the presence of Hunig’s base.

Purification is typically achieved by silica gel column chromatography after extraction and drying steps.

This method is adaptable to various amines and can be modified to introduce the pyrazin-2-yl group by using pyrazin-2-yl-substituted amines or by subsequent substitution reactions.

Salt Formation

The dihydrochloride salt form of 1-(Pyrazin-2-yl)azetidin-3-amine is prepared by treating the free base azetidine amine with hydrochloric acid under controlled conditions, typically in an organic solvent or aqueous medium, followed by isolation of the salt as a solid. This step enhances the compound’s stability, solubility, and handling properties.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

The [2+2] photocycloaddition method offers a versatile platform for synthesizing azetidines with various substituents, including heteroaryl groups like pyrazinyl, by choosing appropriate precursors. The use of visible light and mild conditions makes this method attractive for sensitive substrates.

Pd(II)-catalyzed C(sp3)–H functionalization methods provide stereoselective routes to azetidine derivatives, which can be fine-tuned to introduce pyrazinyl groups via arylation strategies. These methods require careful choice of directing groups and ligands to optimize yield and selectivity.

The nucleophilic displacement approach on azetidinyl methanesulfonate intermediates is a straightforward, scalable method that allows direct installation of the amine substituent. Employing excess amine improves yields and simplifies purification. This method is well-documented for various amines and can be adapted to pyrazin-2-yl amines.

Formation of the dihydrochloride salt is a standard procedure to enhance the physicochemical properties of the free base azetidine amine, facilitating its use in pharmaceutical applications and research.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

The compound has shown significant promise in the field of anti-inflammatory and analgesic therapies. It acts as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of palmitoylethanolamide (PEA), which is known for its anti-inflammatory properties. By inhibiting NAAA, the compound helps to preserve PEA levels, thereby enhancing its efficacy at inflamed sites. This mechanism positions 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride as a potential candidate for managing chronic pain and inflammatory conditions .

Synthetic Methodologies

The synthesis of this compound typically involves several multi-step processes aimed at optimizing yield and efficiency. Various synthetic routes have been documented, including reactions involving azetidine derivatives and pyrazine moieties. For instance:

- Reagents: The synthesis often employs reagents such as chloroacetochloride and trimethylamine in DMF solvent under reflux conditions.

- Yield Optimization: Recent advancements have improved the yield of azetidine preparations, facilitating the development of combinatorial libraries for drug optimization .

Therapeutic Potential

The compound's structural features allow for further modifications that could lead to novel therapeutic agents targeting various biological pathways. Its interactions with biological targets primarily involve enzyme inhibition mechanisms related to inflammatory pathways.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of azetidine- and piperidine-based amines functionalized with nitrogen-containing heterocycles. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Structural Differences and Implications

- Heterocyclic Ring Variations: Pyrazine vs. Pyrimidine: Replacing the pyrazin-2-yl group (two nitrogen atoms at 1,4-positions) with pyrimidin-4-yl (two nitrogens at 1,3-positions) alters electronic properties and hydrogen-bonding capacity. Pyrimidine derivatives often exhibit enhanced solubility due to increased polarity . Azetidine vs.

- Amine Position: The 3-amino group on azetidine is sterically less hindered than analogous amines on piperidine, enabling faster conjugation with electrophiles (e.g., carbonyl groups) .

Physicochemical Properties

- Solubility : The dihydrochloride salt form improves aqueous solubility for all listed compounds. However, pyridin-2-yl derivatives (e.g., CAS N/A) may show reduced solubility in organic solvents due to aromatic π-stacking interactions .

- Stability : Azetidine derivatives are generally less stable than piperidine analogs under basic conditions due to ring strain, necessitating careful pH control during synthesis .

Biological Activity

1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazine ring attached to an azetidine amine structure. The dihydrochloride form enhances solubility, making it suitable for biological assays.

Antiproliferative Effects

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of azetidinones demonstrated notable efficacy in inhibiting the growth of MCF-7 breast cancer cells, with IC50 values in the low nanomolar range .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| CA-4 (reference) | MCF-7 | 3.9 |

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. Similar compounds have been shown to modulate pathways involved in cell proliferation and apoptosis, potentially through inhibition of tubulin polymerization, leading to cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. For example, varying substituents on the pyrazine or azetidine rings can enhance potency or selectivity against specific targets. A systematic SAR study highlighted that substitutions could significantly alter the compound's affinity for target proteins and its overall biological activity .

Case Studies

- Anticancer Activity : A study assessed the anticancer potential of a series of azetidinones, including derivatives similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells via caspase activation and disruption of mitochondrial membrane potential .

- Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of pyrazine derivatives, where it was found that certain compounds could inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), thus preserving endogenous anti-inflammatory mediators .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.